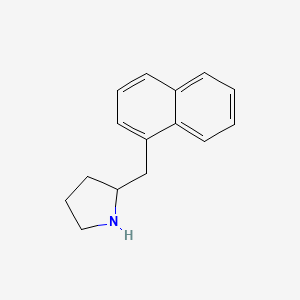

2-(Naphthalen-1-ylmethyl)pyrrolidine

Description

Role in Natural Products and Bioactive Molecules

The pyrrolidine (B122466) scaffold is a common structural motif in a multitude of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.govnih.gov Prominent examples include nicotine, found in the tobacco plant, and hygrine, isolated from coca leaves. wikipedia.orgwikipedia.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org The prevalence of this ring system in nature is linked to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govchemicalbook.com Anisomycin, a pyrrolidine alkaloid produced by Streptomyces species, is a known inhibitor of bacterial protein synthesis and is utilized as an antimicrobial and antineoplastic agent. frontiersin.org

Importance in Medicinal Chemistry

In medicinal chemistry, the pyrrolidine ring is a highly valued scaffold for the development of novel therapeutic agents. frontiersin.orgnih.gov Its non-planar, three-dimensional structure allows for the efficient exploration of pharmacophore space, which is crucial for the specific binding of a drug to its biological target. nih.gov This contrasts with flat, aromatic rings and provides opportunities to enhance properties like solubility and metabolic stability.

The stereochemistry of the pyrrolidine ring is another key feature; it can contain up to four stereogenic centers, allowing for the creation of numerous distinct stereoisomers. nih.gov The specific spatial arrangement of substituents can dramatically influence the biological profile of a drug candidate by altering its binding mode to target proteins. nih.govresearchgate.net This principle is leveraged in the design of a wide array of pharmaceuticals, including antiviral, anticancer, and central nervous system-acting agents. frontiersin.orgmdpi.com A number of FDA-approved drugs incorporate the pyrrolidine ring, such as the antihypertensive captopril (B1668294) and the nootropic aniracetam, highlighting its therapeutic relevance. frontiersin.org

Versatility in Organic Synthesis

The pyrrolidine scaffold is not only a target but also a tool in organic synthesis. Proline, a chiral pyrrolidine derivative, is a widely used catalyst in stereoselective synthesis. nih.gov The synthesis of the pyrrolidine ring itself can be achieved through various methods, including 1,3-dipolar cycloaddition reactions and the cyclization of amino alcohols. nih.govorganic-chemistry.org Its utility as a building block is demonstrated in the total synthesis of complex natural products. nih.gov Furthermore, pyrrolidine is a classic secondary amine used in the Stork enamine reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-3,5-7,9,14,16H,4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHVSMJEUHOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Naphthalen 1 Ylmethyl Pyrrolidine and Its Analogues

Direct Synthetic Routes to 2-(Naphthalen-1-ylmethyl)pyrrolidine

Direct synthetic routes are often favored for their straightforwardness, typically involving the formation of a carbon-nitrogen or carbon-carbon bond on a pyrrolidine (B122466) scaffold.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents a classical and direct method for the synthesis of this compound. This approach typically involves the N-alkylation of a pyrrolidine derivative with a suitable naphthalen-1-ylmethyl electrophile, or the alkylation of a pyrrolidine enamine or its equivalent.

A common strategy would be the reaction of pyrrolidine with 1-(chloromethyl)naphthalene (B51744). In this SN2 reaction, the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of 1-(chloromethyl)naphthalene and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

The synthesis of the key precursor, 1-(chloromethyl)naphthalene, can be achieved through various methods, including the chloromethylation of naphthalene (B1677914) or the treatment of 1-naphthalenemethanol (B1198782) with a chlorinating agent such as thionyl chloride. A preparation method for 1-chloromethylnaphthalene involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid and a phase transfer catalyst, which can produce the product in high yield and purity.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Naphthalene | Paraformaldehyde, HCl | Ferric chloride, Copper chloride, Benzyl (B1604629) trimethyl ammonium (B1175870) chloride | - | 35-45°C | >95% | |

| 1-Naphthalenemethanol | Thionyl chloride | - | Chloroform | 5-30°C | - | |

| Pyrrolidine | 1-(Chloromethyl)naphthalene | Base (e.g., K2CO3) | Polar aprotic (e.g., DMF, Acetonitrile) | Room Temp. to Reflux | - | General Knowledge |

Data for the final nucleophilic substitution step is based on general principles of N-alkylation of secondary amines.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and is highly applicable for the synthesis of this compound. This strategy can be envisioned in a few ways. One common approach involves the reaction of 1-naphthaldehyde (B104281) with a proline derivative, such as proline itself or a proline ester. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired product. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being popular choices due to their selectivity for imines over aldehydes.

Alternatively, a one-pot, three-component reaction, analogous to the Betti reaction, could be employed. For example, the reaction of naphthalen-2-ol, an aldehyde, and pyrrolidine can yield substituted pyrrolidine derivatives. While this specific example does not produce the target compound, it illustrates the principle of forming the pyrrolidine adduct in a single step.

A more direct reductive amination would involve the reaction of 1-naphthaldehyde with pyrrolidine to form an enamine or iminium ion, followed by reduction. However, this would lead to N-(naphthalen-1-ylmethyl)pyrrolidine. To obtain the 2-substituted product, a starting material such as 2-formylpyrrolidine would need to be reacted with a naphthalene-containing nucleophile, or a more complex multi-step sequence would be required.

Recent advancements have also explored the use of H-cube technology for reductive amination, which allows for in-situ imine formation and reduction, often with simplified work-up procedures.

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Key Features | Reference |

| 1-Naphthaldehyde | Proline derivative | NaBH(OAc)3 or NaBH3CN | Dichloromethane (B109758) or Methanol | Forms 2-(Naphthalen-1-ylmethyl)proline, which can be decarboxylated. | General Methodology |

| Functionalized aldehydes | Aniline derivatives | H-Cube (catalytic hydrogenation) | Various | High conversion, easy work-up, acid-sensitive groups tolerated. |

Pyrrolidine Ring Construction Approaches Applicable to the Target Compound

In cases where direct functionalization of a pre-formed pyrrolidine is not feasible or efficient, constructing the pyrrolidine ring with the desired naphthalen-1-ylmethyl substituent already in place is a powerful alternative.

Cyclization of Acyclic Precursors

The formation of the pyrrolidine ring through the cyclization of a suitable acyclic precursor is a common strategy in heterocyclic chemistry. For the synthesis of this compound, this would involve an acyclic molecule containing both the naphthalen-1-ylmethyl group and a nitrogen atom, with a chain of appropriate length to form a five-membered ring.

One such approach could involve the intramolecular cyclization of an N-substituted 4,5-unsaturated amine. For instance, an amine precursor with a naphthalen-1-ylmethyl group attached to the nitrogen and a terminal double bond at the appropriate position could undergo a metal-catalyzed hydroamination or an acid-catalyzed cyclization to form the pyrrolidine ring.

Another strategy is the cyclization of amide dianions with suitable electrophiles. For example, the reaction of an N-arylacetamide dianion with epibromohydrin (B142927) leads to the formation of 5-(hydroxymethyl)pyrrolidin-2-ones. A similar strategy could be adapted by starting with an acyclic precursor containing the naphthalen-1-ylmethyl moiety.

Ring-closing enyne metathesis (RCEM) is another powerful tool for the synthesis of cyclic amines, including pyrrolidines. An acyclic enyne substrate containing a nitrogen atom and the naphthalen-1-ylmethyl group could be cyclized using a ruthenium catalyst to afford the corresponding dihydropyrrole, which can then be reduced to the target pyrrolidine.

| Precursor Type | Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| N-(naphthalen-1-ylmethyl)-4-penten-1-amine | Intramolecular Hydroamination | Metal catalyst (e.g., Pd, Rh) | Atom-economical, potential for stereocontrol. | General Methodology |

| Acyclic enyne with N-(naphthalen-1-ylmethyl) group | Ring-Closing Enyne Metathesis | Grubbs' catalyst | Forms a dihydropyrrole intermediate, tolerant of various functional groups. | |

| Amide dianion with naphthalen-1-ylmethyl group | Reaction with dielectrophile | Strong base (e.g., n-BuLi) | Forms a pyrrolidinone intermediate. |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is one of the most powerful and convergent methods for the synthesis of substituted pyrrolidines. This reaction allows for the stereocontrolled formation of multiple stereocenters in a single step.

To synthesize this compound using this approach, one could react an azomethine ylide with a naphthalene-containing dipolarophile. For instance, the reaction of the azomethine ylide generated from the condensation of sarcosine (B1681465) and formaldehyde (B43269) with 1-vinylnaphthalene (B14741) would, in principle, yield the desired product.

Alternatively, an azomethine ylide can be generated from the reaction of an amino acid with an aldehyde. The reaction of sarcosine (N-methylglycine) with 1-naphthaldehyde would generate an azomethine ylide with the naphthalene moiety incorporated into the dipole. Subsequent cycloaddition with a suitable dipolarophile, such as ethylene (B1197577) or an equivalent, would lead to the formation of the pyrrolidine ring. The decarboxylative condensation of secondary α-amino acids and carbonyl compounds is a common method for generating non-stabilized azomethine ylides.

The choice of reactants, catalyst (if any), and reaction conditions can influence the regioselectivity and stereoselectivity of the cycloaddition.

| Azomethine Ylide Source | Dipolarophile | Solvent | Key Features | Reference |

| Sarcosine + 1-Naphthaldehyde | Ethylene (or equivalent) | Toluene, Reflux | Azomethine ylide incorporates the naphthalene moiety. | |

| Glycine ester + Formaldehyde | 1-Vinylnaphthalene | Metal |

Electroreductive Cyclization Methods

Electroreductive cyclization has emerged as a green and efficient method for synthesizing pyrrolidine derivatives. nih.gov This technique utilizes an electrochemical flow microreactor to facilitate the cyclization of imines with terminal dihaloalkanes. nih.gov The process involves the reduction of the imine substrate at the cathode, which is highly efficient due to the large surface-area-to-volume ratio of the microreactor. nih.govresearchgate.net This method offers a significant advantage by avoiding the use of expensive or toxic reagents, which are often required in conventional batch reactions. nih.gov

The reaction can be performed in an undivided electrochemical cell using readily available graphite (B72142) and stainless steel electrodes. chemistryviews.org In this setup, N-centered radicals are generated at the anode, while the necessary base is produced at the cathode. chemistryviews.org This approach has been successfully applied to prepare a wide range of pyrrolidines in good yields and with high chemoselectivity. chemistryviews.org Furthermore, the process is scalable and can be adapted for continuous flow, making it a cost-effective and environmentally friendly option. chemistryviews.org

For the synthesis of pyrrolidine derivatives, an imine and a terminal dihaloalkane are introduced into the electrochemical flow microreactor. nih.gov The reduction of the imine at the cathode initiates the cyclization process, leading to the formation of the pyrrolidine ring. The addition of a base is crucial to suppress the formation of hydromonomeric byproducts. nih.gov

Table 1: Parameters for Electroreductive Cyclization

| Parameter | Description |

|---|---|

| Reactor Type | Flow microreactor or batch-type reactor nih.gov |

| Electrodes | Working electrode (e.g., GC plate), Counter electrode (e.g., Pt plate) nih.gov |

| Substrates | Imine and a terminal dihaloalkane (e.g., 1,4-dibromobutane) nih.gov |

| Solvent/Electrolyte | THF with a supporting electrolyte such as n-Bu4N∙ClO4 nih.gov |

| Base | Used to suppress byproduct formation (e.g., DBU) nih.gov |

| Key Advantage | Avoids expensive or toxic reagents, scalable, and can be performed in continuous flow nih.govchemistryviews.org |

Intramolecular Aza-Michael Cyclization

Intramolecular aza-Michael cyclization is a powerful strategy for the synthesis of N-substituted pyrrolidone rings. frontiersin.orgnih.gov This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The resulting adduct then undergoes a cyclization to form the stable 5-membered pyrrolidone ring. frontiersin.orgnih.gov

This cascade reaction is particularly effective when the nitrogen is a secondary amine formed from a primary amine and an electron-withdrawing group, such as an ester, is positioned four carbons away (γ-position). frontiersin.orgnih.gov The reaction often proceeds autocatalytically at elevated temperatures and can be considered a "click" reaction due to its high efficiency and quantitative conversion under ambient conditions. frontiersin.org

This method has been utilized in the synthesis of various pyrrolidine derivatives, including those with carboxylic acid functionalities on the ring. frontiersin.org For example, the reaction between itaconic acid and aliphatic primary amines leads to N-substituted pyrrolidones. nih.gov The versatility of this approach allows for the creation of a toolbox of renewable monomers for polymerization reactions. frontiersin.org A domino aza-Michael/SN2 cyclization has also been developed for the synthesis of spirobarbiturate-pyrrolidinones. rsc.org

Table 2: Key Features of Intramolecular Aza-Michael Cyclization

| Feature | Description |

|---|---|

| Reaction Type | Cascade reaction involving an intramolecular aza-Michael addition followed by cyclization frontiersin.orgnih.gov |

| Key Intermediate | A secondary amine adduct that acts as an internal nucleophile frontiersin.orgnih.gov |

| Resulting Structure | Highly stable 5-membered N-substituted pyrrolidone ring frontiersin.orgnih.gov |

| Conditions | Often proceeds at elevated temperatures; can be quantitative under ambient conditions frontiersin.org |

| Advantages | High atom economy, follows green chemistry principles, and can be used to create functionalized pyrrolidines frontiersin.org |

Integration of the Naphthalene-1-ylmethyl Moiety

Palladium-catalyzed carboamination reactions provide a versatile method for the synthesis of 2-(arylmethyl)pyrrolidines. nih.govnih.gov This transformation involves the reaction of N-Boc-pent-4-enylamines with aryl bromides in the presence of a palladium catalyst. nih.govacs.org The mechanism is believed to proceed through the intramolecular insertion of the alkene into a palladium-nitrogen bond of an intermediate complex. nih.govacs.org This step creates a new carbon-nitrogen bond and is followed by carbon-carbon bond-forming reductive elimination to yield the pyrrolidine product. nih.govacs.org

These reactions can be rendered enantioselective by using chiral phosphine (B1218219) ligands, affording products with high enantiomeric excess (up to 94% ee). nih.govnih.govacs.org This method has been successfully applied to the synthesis of various 2-(arylmethyl)pyrrolidine derivatives and has been utilized in the concise asymmetric synthesis of natural products like (−)-tylophorine. nih.govacs.org The reaction conditions are generally mild, and the process tolerates a variety of functional groups. acs.org

Table 3: Components of Palladium-Catalyzed Carboamination

| Component | Role | Example |

|---|---|---|

| Substrate | Contains the alkene and amine functionalities | N-Boc-pent-4-enylamine nih.govacs.org |

| Arylating Agent | Provides the arylmethyl group | Aryl bromides nih.govacs.org |

| Catalyst | Facilitates the C-N and C-C bond formation | Palladium complex (e.g., Pd(dba)2) nih.gov |

| Ligand | Influences enantioselectivity | Chiral phosphine ligands nih.govacs.org |

The Mannich reaction is a classic three-component condensation that can be employed to synthesize pyrrolidine derivatives. nih.gov This reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov For the synthesis of compounds related to this compound, a naphthalene-based ketone or phenol (B47542) can serve as the active hydrogen component, while a pyrrolidine derivative acts as the amine. evitachem.com

The choice of catalyst is critical for the efficiency and regioselectivity of the Mannich reaction. Protic acids like sulfuric or hydrochloric acid can be used, but may lead to side products with sensitive substrates. evitachem.com Lewis acids, such as aluminum chloride, often provide better regiocontrol. evitachem.com Solvent-free approaches, utilizing mechanochemical grinding with a catalyst like p-toluenesulfonic acid, offer a greener alternative and can prevent decomposition at high temperatures. evitachem.com

Mannich bases of various heterocyclic systems, including those derived from lawsone (2-hydroxy-1,4-naphthoquinone), have been synthesized and show a range of biological activities. rsc.org The reaction mechanism can be complex, with uncertainty as to whether the initial reaction is between the aldehyde and the amine or the active hydrogen compound. rsc.org

Redox-neutral α-functionalization provides a direct method for introducing aryl groups at the α-position of pyrrolidines. rsc.orgnih.gov This one-pot reaction utilizes a quinone monoacetal as an oxidizing agent and a base such as DABCO. nih.gov The reaction proceeds through the formation of an N-aryliminium ion intermediate, which then reacts with a nucleophile. nih.gov

This methodology allows for the synthesis of α-aryl-substituted pyrrolidines from the parent pyrrolidine in a single step. nih.gov The reaction is also applicable to substituted pyrrolidines, with functionalization occurring at the less sterically hindered position. rsc.org An important feature of this method is the ability to efficiently remove the N-aryl group from the product, providing access to α-substituted pyrrolidines. rsc.orgnih.gov

When the reaction is carried out in the absence of an external aryl nucleophile, an intramolecular cyclization can occur, leading to more complex heterocyclic structures. nih.gov This approach represents a green and practical alternative to metal-mediated α-functionalization methods. rsc.org

Chiral and Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the prevalence of chiral pyrrolidines in pharmaceuticals and natural products. whiterose.ac.uknih.gov Several strategies have been developed to achieve high levels of stereocontrol.

One common approach is to start with a chiral precursor, such as proline or 4-hydroxyproline, and then perform functionalization reactions. nih.gov Asymmetric lithiation of N-Boc pyrrolidine followed by electrophilic quenching is another method, though it often requires cryogenic temperatures and stoichiometric amounts of a chiral diamine. whiterose.ac.uk

Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have been developed to produce enantioenriched pyrrolidines. whiterose.ac.uk Another powerful technique is the palladium-catalyzed carboamination reaction, which, when used with chiral ligands, can produce 2-(arylmethyl)pyrrolidines with high enantioselectivity. nih.govacs.org Ring-closing enyne metathesis (RCEM) reactions, utilizing ruthenium catalysts, also provide an efficient route to chiral pyrrolidine derivatives under mild conditions. organic-chemistry.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (-)-Tylophorine |

| Lawsone |

| Proline |

| 4-Hydroxyproline |

| N-Boc-pent-4-enylamines |

| p-Toluenesulfonic acid |

| Aluminum chloride |

| Sulfuric acid |

| Hydrochloric acid |

| 1,4-dibromobutane |

| Itaconic acid |

| Quinone monoacetal |

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched this compound derivatives. A prominent method involves the palladium-catalyzed carboamination of γ-aminoalkenes. For instance, the reaction of N-Boc-pent-4-enylamine with 1-bromonaphthalene, catalyzed by a palladium complex of a chiral phosphine ligand, can afford the desired N-Boc-2-(naphthalen-1-ylmethyl)pyrrolidine with high enantioselectivity.

Another powerful asymmetric strategy is the enantioselective deprotonation of N-Boc-pyrrolidine, followed by alkylation. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259), to mediate the deprotonation with an organolithium reagent, creating a configurationally stable α-lithiated intermediate. Subsequent reaction with a naphthalene-containing electrophile, such as 1-(bromomethyl)naphthalene, yields the target compound with good enantiomeric excess.

A summary of representative asymmetric syntheses of 2-arylmethylpyrrolidines is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Enantiomeric Excess (ee) |

| N-Boc-pent-4-enylamine, 2-bromonaphthalene | Pd(dba)₂, (R)-Siphos-PE, NaOtBu, Toluene, 100 °C | N-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine | 88% |

| N-Boc-pyrrolidine, 1-(bromomethyl)naphthalene | s-BuLi, (-)-sparteine, Et₂O, -78 °C; then 1-(bromomethyl)naphthalene | N-Boc-2-(naphthalen-1-ylmethyl)pyrrolidine | High (specific ee not reported) |

Utilization of Chiral Auxiliaries and Catalysts

The stereochemical outcome of the synthesis of this compound can be effectively controlled by employing chiral auxiliaries and catalysts. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction, after which they are removed.

A notable example is the use of (-)-sparteine in the asymmetric lithiation of N-Boc-pyrrolidine, as mentioned previously. In this case, (-)-sparteine acts as a chiral ligand that complexes with the organolithium base, leading to a stereoselective deprotonation and the formation of a chiral organolithium intermediate.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. In the palladium-catalyzed carboamination reaction, chiral phosphine ligands such as (R)-Siphos-PE are crucial for achieving high enantiomeric excess. These ligands create a chiral environment around the palladium center, which influences the stereochemical course of the C-N and C-C bond-forming steps. The choice of the chiral ligand is critical and often requires screening to achieve optimal results for a specific substrate.

Enantiospecific Approaches from Chiral Precursors

Enantiospecific synthesis leverages the inherent chirality of readily available starting materials, such as amino acids, to produce the desired enantiomer of the target molecule. L-proline and L-pyroglutamic acid are common chiral precursors for the synthesis of 2-substituted pyrrolidines.

A potential enantiospecific route to (S)-2-(naphthalen-1-ylmethyl)pyrrolidine could start from L-pyroglutamic acid. The carboxylic acid functionality can be reduced to an alcohol, which is then converted to a suitable leaving group (e.g., a tosylate or halide). Subsequent displacement with a naphthalene-containing nucleophile, such as a naphthalenylmethyl Grignard reagent or cuprate, would introduce the desired side chain. The lactam can then be reduced to afford the final product. This approach ensures that the stereochemistry at the C2 position of the pyrrolidine ring is retained from the starting chiral precursor.

Diastereoselective Control in Pyrrolidine Annulation

Diastereoselective annulation reactions are employed to construct the pyrrolidine ring with control over the relative stereochemistry of multiple stereocenters. While specific examples for the synthesis of this compound are not extensively reported, general methodologies for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be applied.

One such strategy involves the intramolecular cyclization of an acyclic precursor containing stereocenters. For example, an aminoalkene with a chiral center at the position corresponding to the future C5 of the pyrrolidine ring can undergo a diastereoselective intramolecular cyclization, such as an aminomercuration or a palladium-catalyzed aminoarylation, to form a 2,5-disubstituted pyrrolidine. The stereochemistry of the existing center can influence the stereochemical outcome of the newly formed stereocenter at C2.

The table below illustrates a general approach to diastereoselective pyrrolidine synthesis.

| Reaction Type | Substrate | Conditions | Major Diastereomer |

| Intramolecular Aminoarylation | Chiral N-protected aminoalkene | Pd catalyst, ligand, base | cis or trans depending on conditions |

Protection and Deprotection Strategies for Pyrrolidine Nitrogen

In the synthesis of this compound and its analogs, the protection of the pyrrolidine nitrogen is often necessary to prevent unwanted side reactions and to control reactivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Protection: The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium hydroxide. This reaction is generally high-yielding and proceeds under mild conditions.

Deprotection: The Boc group is valued for its stability under a wide range of conditions, yet it can be readily removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent for Boc deprotection. The reaction is usually rapid and clean, affording the protonated amine, which can be neutralized with a base to yield the free secondary amine. Other acidic conditions, such as HCl in an organic solvent, can also be employed. The choice of deprotection reagent can be tailored to the sensitivity of other functional groups present in the molecule.

The following table summarizes the common protection and deprotection strategies for the pyrrolidine nitrogen.

| Strategy | Reagent | Conditions | Product |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, THF) | N-Boc-pyrrolidine |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temperature | Pyrrolidinium trifluoroacetate |

| Deprotection | Hydrochloric acid (HCl) | Organic solvent (e.g., Dioxane, Methanol) | Pyrrolidinium chloride |

Chemical Transformations and Reactivity of 2 Naphthalen 1 Ylmethyl Pyrrolidine Derivatives

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions, including alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions

Secondary amines such as 2-(naphthalen-1-ylmethyl)pyrrolidine readily undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the equilibrium towards the N-alkylated product. byjus.comlibretexts.org Common bases used include potassium carbonate or triethylamine (B128534). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed.

N-acylation of this compound can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or esters. byjus.comresearchgate.net This reaction results in the formation of a stable amide linkage. The acylation is typically performed in the presence of a non-nucleophilic base, like pyridine, which not only catalyzes the reaction but also scavenges the acidic byproduct (e.g., HCl). byjus.com The high reactivity of acid chlorides and anhydrides allows these reactions to proceed rapidly, often at room temperature. libretexts.org

Table 1: General Conditions for N-Alkylation and N-Acylation of this compound

| Reaction | Reagent | Base | Solvent | Product |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | Acetonitrile or DMF | N-Alkyl-2-(naphthalen-1-ylmethyl)pyrrolidine |

| N-Acylation | Acid Chloride (RCOCl) | Pyridine | Dichloromethane (B109758) or THF | N-Acyl-2-(naphthalen-1-ylmethyl)pyrrolidine |

| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine or Et₃N | Dichloromethane or THF | N-Acyl-2-(naphthalen-1-ylmethyl)pyrrolidine |

Reactions at the Pyrrolidine Ring Carbons

The carbon atoms of the pyrrolidine ring, particularly those alpha to the nitrogen, are susceptible to functionalization.

α-Functionalization of Pyrrolidines

The α-position of the pyrrolidine ring can be functionalized through various methods. For N-substituted pyrrolidines, direct arylation at the α-position can be achieved. One-pot methods using a quinone monoacetal as an oxidizing agent and a base like DABCO have been reported for the synthesis of α-aryl-substituted pyrrolidines. nih.govrsc.org The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. nih.gov In such reactions involving α-substituted pyrrolidines, the functionalization typically occurs at the less sterically hindered α-position. nih.gov

For N-acyl pyrrolidine derivatives, oxidation can lead to the formation of lactams (pyrrolidin-2-ones). For instance, the oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide can yield the corresponding pyrrolidin-2-ones. researchgate.net

Table 2: Examples of α-Functionalization Reactions of Pyrrolidine Derivatives

| Starting Material | Reagents | Product |

| N-Aryl-2-substituted-pyrrolidine | Quinone monoacetal, Aryl nucleophile, DABCO | N-Aryl-2-substituted-5-aryl-pyrrolidine |

| N-Acyl-pyrrolidine | Fe(II)-H₂O₂ | N-Acyl-pyrrolidin-2-one |

Modifications at Chiral Centers

The 2-position of this compound is a chiral center. Stereoselective synthesis methods are crucial for obtaining enantiomerically pure forms of this compound and its derivatives. nih.gov Various strategies exist for the asymmetric synthesis of 2-substituted pyrrolidines, often starting from chiral precursors or employing chiral catalysts. nih.govorganic-chemistry.orgresearchgate.net

Once the chiral center is established, subsequent reactions must be conducted under conditions that preserve the stereochemical integrity. However, reactions that proceed through planar intermediates, such as the formation of an enolate at a carbon adjacent to a stereocenter, can potentially lead to epimerization or racemization. Diastereoselective reactions can be employed to introduce new stereocenters with a controlled spatial relationship to the existing one. For instance, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through methods like intramolecular aminooxygenation of alkenes. nih.gov

Transformations of the Naphthalen-1-ylmethyl Substituent

The naphthalene (B1677914) ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent (the pyrrolidin-1-ylmethyl group) and the inherent reactivity of the naphthalene ring system will influence the position of substitution. Electrophilic aromatic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, and C8) due to the greater stability of the resulting carbocation intermediate. pearson.comwordpress.comonlineorganicchemistrytutor.comstackexchange.comyoutube.com Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acid chloride/AlCl₃) are expected to primarily yield products substituted on the naphthalene ring. pearson.comyoutube.com

The benzylic methylene (B1212753) group connecting the naphthalene and pyrrolidine rings can also be a site of reactivity. For instance, oxidation of methyl-substituted naphthalenes can occur at the methyl group to form alcohols and subsequently carboxylic acids. nih.govnih.gov Similar reactivity could be anticipated for the methylene bridge in this compound under specific oxidative conditions, potentially leading to the formation of a ketone.

Table 3: Potential Transformations of the Naphthalen-1-ylmethyl Substituent

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 2-((Nitro-naphthalen-1-yl)methyl)pyrrolidine |

| Bromination | Br₂, FeBr₃ | 2-((Bromo-naphthalen-1-yl)methyl)pyrrolidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-((Acyl-naphthalen-1-yl)methyl)pyrrolidine |

| Benzylic Oxidation | Strong Oxidizing Agent | 2-(Naphthalen-1-ylcarbonyl)pyrrolidine |

Reactions on the Naphthalene Ring

The naphthalene ring in this compound derivatives is susceptible to electrophilic aromatic substitution (SEAr) reactions. Naphthalene is generally more reactive than benzene (B151609) in such reactions due to the lower stabilization energy lost in forming the intermediate carbocation (arenium ion). pearson.comwikipedia.org

Directing Effects and Regioselectivity

In electrophilic substitutions, naphthalene preferentially reacts at the 1-position (α-position) rather than the 2-position (β-position). pearson.comyoutube.com This preference is attributed to the greater resonance stabilization of the arenium ion intermediate formed during α-attack, which can delocalize the positive charge while retaining one intact benzene ring in more resonance structures compared to the intermediate from β-attack. youtube.comwordpress.com

The 2-(pyrrolidin-2-ylmethyl) group at the C1 position is an alkyl substituent. Alkyl groups are activating and act as ortho, para-directors. In the context of the 1-substituted naphthalene ring, this directs incoming electrophiles primarily to the C4 (ortho) and C5 (para) positions. The C2 (ortho) position is also activated but may be sterically hindered by the adjacent bulky substituent. The C8 (peri) position is also an ortho-like position and can be a site for substitution, though reactions at this position are often sterically demanding.

Common Electrophilic Aromatic Substitution Reactions

Several key electrophilic substitution reactions can be applied to the naphthalene ring of these derivatives:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. pearson.com The primary products expected are 4-nitro- and 5-nitro-substituted derivatives.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) lead to the corresponding halogenated naphthalenes. pearson.com The major products would be the 4-bromo- and 5-bromo- derivatives.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid group (-SO₃H). The regioselectivity of this reaction on naphthalene can be temperature-dependent, but under kinetic control (lower temperatures), substitution at the α-positions is favored. youtube.comwordpress.com

Friedel-Crafts Acylation: This reaction, involving an acyl chloride (RCOCl) or anhydride and a strong Lewis acid catalyst like AlCl₃, installs an acyl group (-COR) on the naphthalene ring. youtube.com This is a valuable method for forming new carbon-carbon bonds, leading to ketone derivatives at the C4 and C5 positions.

Reactions on the Methylene Linker

The methylene (-CH₂-) group connecting the naphthalene and pyrrolidine rings is a benzylic position. This position is particularly reactive due to its proximity to the aromatic naphthalene system, which can stabilize reaction intermediates such as radicals and carbocations through resonance. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Oxidation of the Benzylic Methylene Group

One of the most significant transformations of the benzylic methylene linker is its oxidation to a carbonyl group (ketone). This reaction converts the naphthalen-1-ylmethyl moiety into a naphthalen-1-ylcarbonyl group. Strong oxidizing agents are typically employed for this purpose.

Permanganate (B83412) and Dichromate Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic or basic conditions can oxidize a benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgchemistrysteps.com In this specific molecule, oxidation would lead to a ketone, as the benzylic carbon is secondary. The reaction is robust and can proceed even if the alkyl chain is longer, cleaving the rest of the chain. masterorganicchemistry.com

Catalytic Aerobic Oxidation: More modern and milder methods involve catalytic aerobic oxidation. Systems using catalysts like iron or copper salts in the presence of an N-hydroxyimide (e.g., NHPI) and molecular oxygen can selectively oxidize benzylic methylenes to ketones under less harsh conditions. rsc.org This approach is often preferred for substrates with sensitive functional groups.

Radical Halogenation

The benzylic position is susceptible to free-radical halogenation. This reaction typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide or light) to selectively introduce a bromine atom at the benzylic carbon. libretexts.orgkhanacademy.orgyoutube.com This transformation is highly specific for the benzylic position because the intermediate benzylic radical is resonance-stabilized by the adjacent naphthalene ring. libretexts.orgmasterorganicchemistry.com The resulting α-bromo derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

Derivatization and Analog Development of the 2 Naphthalen 1 Ylmethyl Pyrrolidine Scaffold

Substitutions on the Pyrrolidine (B122466) Ring System

Functionalization of the pyrrolidine ring is a key strategy to modulate the properties of the parent compound. These substitutions can influence the molecule's conformation, polarity, and ability to interact with biological targets.

The introduction of a carboxylic acid group, particularly at the C-2 position of the pyrrolidine ring, is a significant modification. This alteration imparts acidic properties to the molecule and can serve as a handle for further derivatization or to enhance interactions with biological receptors. The synthesis of these derivatives often involves the cyclization of appropriate precursors. evitachem.com For instance, 2-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is synthesized by forming the pyrrolidine ring and then introducing the naphthalen-2-ylmethyl group via alkylation. evitachem.com The hydrochloride salt form is often utilized to improve aqueous solubility. evitachem.com

Key examples of these derivatives include:

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049980-44-0 | Not Available |

| 2-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | Not Available | C16H18ClNO2 |

The incorporation of hydroxyl groups and other oxygen-containing moieties onto the pyrrolidine ring can increase polarity and provide additional hydrogen bonding capabilities. A notable synthetic route to such compounds is the one-pot, three-component domino reaction. For example, the reaction of naphthalen-2-ol, 2-hydroxybenzaldehyde, and pyrrolidine yields 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol. nih.govresearchgate.net This method provides a straightforward approach to hydroxylated derivatives. nih.govresearchgate.net Another example is 3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol, where hydroxylation at the 3-position is a key feature. evitachem.com

| Compound Name | Synthesis Method | Key Structural Feature |

|---|---|---|

| 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol | One-pot three-component domino reaction | Hydroxyl groups on both naphthalene (B1677914) and phenyl substituents |

| 3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol | Cyclization followed by hydroxylation | Hydroxyl group at the C-3 position of the pyrrolidine ring |

Alkylation of the pyrrolidine ring is another strategy to modify the scaffold's properties. While direct N-alkylation of pyrrolidine can be challenging and may result in low yields, various methods have been developed to achieve this transformation. researchgate.net These methods often involve the use of a base such as K2CO3 in a solvent like DMF, or stronger bases like NaH. researchgate.net The stereocontrolled alkylation of carbonyl compounds is a fundamental reaction in organic synthesis for creating highly enantioenriched products. nih.gov Palladium-catalyzed asymmetric allylic alkylation represents an advanced method for this purpose. nih.gov

Research into pyrrolidine derivatives has shown that the nature and position of alkyl substituents can significantly impact biological activity. nih.gov For instance, structure-activity relationship (SAR) studies on some pyrrolidine-based compounds revealed that a cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation for certain biological activities. nih.gov

Creating fused heterocyclic systems that incorporate both pyrrolidine and naphthalene moieties leads to rigid, conformationally constrained analogs. These complex structures are of interest in drug discovery as they can exhibit unique biological profiles. nih.gov The synthesis of such fused systems can be achieved through various cyclization strategies. mdpi.comresearchgate.net For example, pyrrolidine-2,5-dione can be N-alkylated with 2-(3,4-dihydro-1-napthalenyl)ethyl-4-methylphenylsulfonates, which, after reduction and intramolecular cyclization, yield 13-azaequilenin analogs, a type of fused system. researchgate.net The development of these fused analogs is driven by the aim of enhancing biological activity and target specificity. nih.gov

Modifications of the Naphthalen-1-ylmethyl Group

Alterations to the naphthalen-1-ylmethyl portion of the molecule provide another avenue for analog development, allowing for the exploration of how changes in the aromatic system affect molecular interactions.

Modifying the substitution pattern on the naphthalene ring can significantly influence the electronic and steric properties of the entire molecule. This, in turn, can affect its binding affinity to biological targets. nih.govrsc.org SAR studies on various classes of compounds containing aromatic rings have demonstrated that even small changes, such as the introduction of substituents or altering their position, can lead to substantial differences in activity. nih.govrsc.org For example, in a series of substituted naphthalen-1-yl-acetic acid hydrazides, compounds with o-bromo, methoxy, and hydroxy substituents on the aromatic ring showed the most promising antimicrobial activity. nih.gov Similarly, for other pyrrolidine derivatives, altering the aromatic moiety or its distance from the pyrrolidine scaffold has been shown to be critical for inhibitory activity. nih.gov

Examples of such modifications include the synthesis of naphthalene-heterocycle hybrids and other substituted naphthalene analogs, which have been investigated for various therapeutic applications. rsc.orgxiahepublishing.com

| Compound | Modification | Rationale |

|---|---|---|

| Substituted naphthalen-1-yl-acetic acid hydrazides | Introduction of bromo, methoxy, and hydroxy groups | To enhance antimicrobial activity |

| Pyrrolidine pentamine derivatives | Alteration of the aromatic ring or its distance from the scaffold | To optimize inhibitory potency |

Variations in the Linker Length or Type

Modifications to the linker connecting the naphthalene and pyrrolidine moieties, as well as substitutions on the pyrrolidine ring itself, are key strategies in analog development. While extensive studies on a homologous series with varying methylene (B1212753) linker lengths (-(CH2)n-) are not widely documented, related structural variations have been reported. These modifications alter the spatial orientation and flexibility of the molecule, which can significantly influence its interaction with biological targets.

Examples of such variations include substitution on the pyrrolidine ring. The introduction of alkyl groups, such as in 2-methyl-2-(naphthalen-1-ylmethyl)pyrrolidine and 3-ethyl-2-(naphthalen-1-ylmethyl)pyrrolidine, creates stereogenic centers and adds steric bulk, which can enhance binding selectivity and metabolic stability. nih.gov Another simple variation is altering the attachment point on the naphthalene ring, as seen in the isomer 2-(naphthalen-2-ylmethyl)pyrrolidine, which modifies the vector and presentation of the large aromatic surface. nih.gov

| Compound Name | Structure | Type of Variation |

|---|---|---|

| 2-(Naphthalen-1-ylmethyl)pyrrolidine |  | Parent Scaffold |

| 2-Methyl-2-(naphthalen-1-ylmethyl)pyrrolidine |  | α-Methylation on Pyrrolidine |

| 3-Ethyl-2-(naphthalen-1-ylmethyl)pyrrolidine |  | β-Ethylation on Pyrrolidine |

| 2-(Naphthalen-2-ylmethyl)pyrrolidine |  | Isomeric Naphthalene Linkage |

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for constructing more elaborate molecules, leveraging the distinct properties of both the pyrrolidine ring and the naphthalene system.

Spiro Compounds

The pyrrolidine ring is a common component of spirocyclic systems, which are of significant interest due to their rigid, three-dimensional structures. nih.gov A primary method for constructing spiropyrrolidines is the 1,3-dipolar cycloaddition reaction of azomethine ylides with suitable dipolarophiles. nih.govrsc.org This reaction allows for the stereoselective formation of complex spiro-heterocycles in a single step. nih.gov

For instance, an azomethine ylide can be generated in situ from the condensation of an isatin (B1672199) derivative with an amino acid, such as sarcosine (B1681465). This reactive intermediate can then be trapped by a dipolarophile. To incorporate a naphthalenylmethyl moiety, a dipolarophile containing this group would be employed. A representative reaction involves the cycloaddition of an azomethine ylide with an α,β-unsaturated ketone bearing the naphthalene group, leading to the formation of a highly functionalized spiro[indoline-3,2′-pyrrolidine]. nih.gov This strategy offers a powerful tool for creating structurally complex molecules with defined stereochemistry. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 (Dipolarophile) | Product | Reaction Type |

|---|---|---|---|---|

| Isatin | Sarcosine | (E)-3-(aryl)-1-(naphthalen-1-yl)prop-2-en-1-one | Spiro[indoline-3,2'-pyrrolidine] derivative | 1,3-Dipolar Cycloaddition |

Peptide Analogues

The this compound structure can be viewed as a substituted proline analogue. Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones, making it a critical residue in protein folding and structure. The incorporation of proline mimetics is a common strategy in peptide design to enhance stability, control conformation, and improve biological activity.

To incorporate the this compound scaffold into a peptide chain using standard solid-phase or solution-phase synthesis, it must first be functionalized with a carboxylic acid group, typically at the 4- or 5-position of the pyrrolidine ring. researchgate.net Once the corresponding amino acid derivative is prepared, it can be coupled to other amino acids or peptide fragments through conventional amide bond formation techniques. This allows for the introduction of the bulky, lipophilic naphthalenylmethyl group as a side chain, which can be used to probe interactions with hydrophobic pockets in target proteins.

Pyrimidine (B1678525) Derivatives

The secondary amine of the pyrrolidine ring provides a reactive handle for the synthesis of pyrimidine-containing hybrids. Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. nih.govgsconlinepress.com The pyrrolidine nitrogen can act as a nucleophile, reacting with an activated pyrimidine ring, such as a 2-chloropyrimidine, in a nucleophilic aromatic substitution reaction to form a new C-N bond.

Alternatively, the scaffold can be built into the pyrimidine ring during its formation. For example, multicomponent reactions can be employed where the pyrrolidine derivative acts as the amine component. A relevant synthesis involves the reaction of an imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with 1-naphthylamine, followed by reduction, to yield N-(naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine. nih.gov A similar strategy could be envisioned using this compound as the amine source.

| Scaffold | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 2-Chloropyrimidine | 2-(2-(Naphthalen-1-ylmethyl)pyrrolidin-1-yl)pyrimidine | Nucleophilic Aromatic Substitution |

Naphtho[1,2-d]isoxazole Hybrids

Naphtho[1,2-d]isoxazoles represent another class of heterocyclic compounds that can be hybridized with a pyrrolidine moiety. mdpi.com Research has shown the synthesis of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, a structure where the pyrrolidine ring is directly attached to the isoxazole (B147169) portion of the fused ring system. mdpi.comresearchgate.net

The synthesis of this particular hybrid does not incorporate the full this compound scaffold but rather joins the two parent heterocycles directly. The reported method involves the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with an oxidizing agent like lead(IV) acetate (B1210297) in the presence of pyrrolidine. mdpi.com This reaction proceeds through a proposed o-naphthoquinone nitrosomethide intermediate, which then undergoes further reactions involving pyrrolidine to yield the final product, alongside other compounds. researchgate.net

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| (E)-2-Hydroxy-1-naphthaldehyde oxime | Pyrrolidine, Lead(IV) acetate (LTA), THF | 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | 18% mdpi.com |

Pyrrolidine-2-one Derivatives

The transformation of the pyrrolidine ring into a pyrrolidin-2-one (a γ-lactam) introduces a polar amide functional group, significantly altering the molecule's properties. The corresponding lactam, 5-(naphthalen-1-ylmethyl)pyrrolidin-2-one, is a known derivative of the parent scaffold. letopharm.com

Several synthetic routes can be envisioned for its preparation. One common method for synthesizing γ-lactams is the cyclization of γ-amino acids. In this case, the precursor would be 4-amino-5-(naphthalen-1-yl)pentanoic acid, which upon heating or treatment with a coupling agent would undergo intramolecular condensation to form the five-membered lactam ring. Another potential route is the direct oxidation of this compound. The thermal oxidation of pyrrolidine is known to yield 2-pyrrolidone as a primary product. tamu.edu Similarly, chemical oxidation methods targeting the α-position to the nitrogen could be employed, potentially proceeding through an N-acyliminium ion intermediate that is subsequently hydrolyzed. nih.gov

| Route | Precursor | Key Transformation |

|---|---|---|

| Lactamization | 4-Amino-5-(naphthalen-1-yl)pentanoic acid | Intramolecular condensation |

| Oxidation | This compound | Direct oxidation of the pyrrolidine ring |

Spectroscopic and Structural Analysis of this compound and its Derivatives Faces Data Scarcity

A comprehensive spectroscopic and structural elucidation of the chemical compound this compound and its derivatives is currently hindered by a significant lack of available experimental data in the public domain. Despite the importance of spectroscopic techniques in confirming molecular structures and understanding their electronic and vibrational properties, detailed experimental spectra for this specific compound are not readily accessible in scientific literature and databases. This data gap prevents a thorough analysis as outlined in the requested article structure, which would typically involve detailed assignments of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data.

The intended article was to provide an in-depth examination of the compound's spectroscopic characteristics. However, without access to primary ¹H NMR, ¹³C NMR, two-dimensional NMR (such as HSQC, HMBC, COSY), Infrared (IR), and Raman spectra, a foundational element of the analysis is missing. Such data is crucial for the definitive assignment of proton and carbon signals, understanding the connectivity of atoms, and identifying the characteristic vibrational modes of the molecule's functional groups.

For a complete and accurate scientific article on this topic, the following specific data would be required:

¹H NMR Data: Chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton in the molecule. This would allow for the precise assignment of protons on both the naphthalene and pyrrolidine rings, as well as the methylene bridge.

¹³C NMR Data: Chemical shifts (δ) for each unique carbon atom, which are essential for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Data: Correlation peaks from HSQC spectra to link protons to their directly attached carbons, HMBC spectra to establish long-range proton-carbon correlations and thus confirm the connectivity of the molecular fragments, and COSY spectra to identify proton-proton coupling networks.

Infrared (IR) Spectroscopy Data: The frequencies (in cm⁻¹) of absorption bands, which correspond to the vibrational modes of the molecule, including C-H stretching and bending in both the aromatic and aliphatic regions, as well as C-N and C-C bond vibrations.

The synthesis and subsequent detailed spectroscopic characterization of this compound would be a prerequisite for generating the kind of in-depth article requested. While general principles of spectroscopic interpretation for related structures like naphthalene and pyrrolidine derivatives are well-established, a direct and detailed analysis of the target compound is not possible without the actual experimental data.

Therefore, the generation of the requested article with the specified detailed outline and data tables cannot be fulfilled at this time. The scientific community would first need to synthesize or source the compound and perform the necessary spectroscopic experiments to provide the foundational data for such a comprehensive analysis.

Spectroscopic Characterization and Structural Elucidation of 2 Naphthalen 1 Ylmethyl Pyrrolidine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of 2-(naphthalen-1-ylmethyl)pyrrolidine are primarily dictated by the naphthalene (B1677914) moiety, which acts as the principal chromophore. The pyrrolidine (B122466) ring, being a saturated aliphatic heterocycle, does not exhibit significant absorption in the UV-Vis region of the electromagnetic spectrum (typically 190-800 nm).

The UV-Vis spectrum of the compound is therefore expected to be dominated by the π→π* electronic transitions within the aromatic naphthalene ring system. researchgate.net Naphthalene itself displays a characteristic spectrum with multiple absorption bands. These distinct bands arise from transitions between its π molecular orbitals. researchgate.netijcesen.com Studies on various naphthalene derivatives confirm that the absorption profiles are strongly influenced by these π-electron systems. researchgate.net Research on heavily substituted naphthalenes has identified a prominent electronic absorption band around 220 nm, which is assigned to the S₃ ← S₀ transition. aanda.org The substitution of a methylpyrrolidine group on the naphthalene ring is not expected to dramatically shift these primary absorption maxima, as it does not significantly extend the conjugation of the aromatic system. The resulting spectrum is anticipated to closely resemble that of other 1-alkylnaphthalene derivatives.

Table 1: Typical UV Absorption Maxima for Naphthalene Chromophore in Ethanol

| Wavelength (λmax) | Transition Type | Molar Absorptivity (ε) |

|---|---|---|

| ~220 nm | π→π* | ~100,000 |

| ~275 nm | π→π* | ~5,600 |

Note: The exact λmax and ε values for this compound may vary slightly based on solvent and substitution effects.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and structural fragmentation of this compound. The molecular formula of the compound is C₁₅H₁₇N, giving it a monoisotopic mass of 211.1361 Da. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight, and thus the molecular ion peak (M⁺) is expected at an m/z of 211. whitman.edu

The fragmentation pattern of the molecule under electron impact (EI) or electrospray ionization (ESI) is predicted to follow pathways characteristic of N-substituted pyrrolidines and benzylic amines. libretexts.org

Key fragmentation pathways are expected to include:

Alpha-Cleavage: A dominant fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the cleavage of the bond between the methylene (B1212753) bridge and the pyrrolidine ring. This would lead to the formation of the stable naphthalen-1-ylmethyl cation (a naphthyl tropylium-type ion) at m/z 141.

Benzylic Cleavage: Cleavage of the bond between the naphthalene ring and the methylene group can lead to the formation of a pyrrolidin-2-ylmethyl cation at m/z 84.

Loss of the Naphthalene Moiety: Fragmentation can also result in the loss of the naphthalene group, leading to characteristic ions corresponding to the remaining pyrrolidine fragment.

Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethene (C₂H₄).

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₁H₉]⁺ | Alpha-cleavage, formation of naphthalen-1-ylmethyl cation |

| 128 | [C₁₀H₈]⁺ | Loss of the pyrrolidinemethyl group |

X-ray Crystallography and Conformational Analysis

While the specific single-crystal X-ray structure for this compound has not been extensively reported, its solid-state conformation and packing can be inferred from detailed analyses of closely related substituted pyrrolidine derivatives. nih.govmdpi.com

Conformational Preferences of the Pyrrolidine Ring (e.g., Envelope Conformation)

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize torsional strain. The two most common low-energy conformations are the envelope (or Cₛ) and the twist (or C₂) , also known as a half-chair. nih.gov

Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane.

Twist Conformation: In this form, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. nih.gov

For this compound, the bulky naphthalen-1-ylmethyl substituent is expected to preferentially occupy a pseudo-equatorial position on the pyrrolidine ring to minimize steric interactions. nih.gov The specific conformation (envelope vs. twist) adopted in the crystal lattice will be influenced by the intricate balance of intramolecular steric effects and intermolecular packing forces. mdpi.com

Intra- and Intermolecular Hydrogen Bonding Interactions

The this compound molecule contains a secondary amine group (N-H), which is a key functional group for forming hydrogen bonds. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, while the hydrogen atom bonded to it can act as a hydrogen bond donor.

In the solid state, it is highly probable that molecules will be linked by intermolecular N-H···N hydrogen bonds . researchgate.net This type of interaction typically leads to the formation of supramolecular structures, such as infinite chains or centrosymmetric dimers. psu.edumdpi.com The strength and geometry of these hydrogen bonds are critical factors that govern the crystal packing arrangement. mdpi.com Unlike some more complex derivatives, the parent compound lacks hydroxyl or other strong hydrogen-bonding groups, meaning intramolecular hydrogen bonds are unlikely to be a stabilizing feature of its conformation.

Computational Chemistry and Molecular Modeling Studies of 2 Naphthalen 1 Ylmethyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in a static state.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Spectra Prediction

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis is typically performed. This predicts the infrared (IR) and Raman spectra of the molecule, which correspond to the various vibrational modes of its chemical bonds. While studies on related naphthalene (B1677914) and pyrrolidine (B122466) derivatives frequently employ DFT methods like B3LYP for these purposes, specific optimized coordinates and predicted vibrational frequencies for 2-(Naphthalen-1-ylmethyl)pyrrolidine are not present in the available literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic properties of a molecule are crucial for understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is key. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. Although computational studies on similar aromatic and heterocyclic compounds have calculated these values, specific HOMO-LUMO energy levels and the resultant band gap for this compound have not been reported in the searched scientific papers.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis helps in understanding non-covalent interactions and potential sites for chemical reactions. However, a calculated MEP map for this compound is not available in the public domain.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. This allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, predicting the wavelengths at which the molecule absorbs light and the intensity of these absorptions. Such simulations are vital for interpreting experimental spectra and understanding the electronic transitions within the molecule. A simulated UV-Vis spectrum for this compound has not been identified in the available research.

Prediction of Nuclear Magnetic Resonance Chemical Shifts

Computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These theoretical predictions are a powerful aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the correct atoms in the molecular structure. While computational NMR studies exist for many complex organic molecules, predicted chemical shifts for this compound are not documented in the searched literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can model conformational changes, interactions with solvent molecules, and other time-dependent properties. This technique would be invaluable for understanding how this compound behaves in a realistic environment, such as in a solution. However, no specific MD simulation studies focusing on this compound were found.

Ligand-Receptor Docking Studies

Prediction of Binding Modes and Interactions

Currently, there is a lack of specific published research detailing the predicted binding modes of this compound with any particular biological receptor. Such a study would typically involve the use of computational software to place the molecule into the binding site of a target protein. The resulting poses would then be analyzed to identify key interactions, such as:

Hydrogen Bonds: Interactions between the pyrrolidine nitrogen or other potential hydrogen bond donors/acceptors and amino acid residues in the receptor.

Hydrophobic Interactions: The engagement of the naphthalene ring system with nonpolar pockets within the binding site.

Pi-Stacking: Potential interactions between the aromatic naphthalene rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Without specific docking studies, any description of binding modes for this compound would be purely speculative.

Investigation of Enzyme-Ligand Binding

Similarly, detailed investigations into the binding of this compound with specific enzymes are not found in the current body of scientific literature. Research in this area would provide crucial data on the compound's potential as an enzyme inhibitor or modulator. Key parameters that would be determined from such studies include:

Docking Scores: Numerical values that estimate the binding affinity of the ligand to the enzyme.

Binding Free Energy Calculations: More rigorous computational methods to provide a more accurate prediction of the binding affinity.

Identification of Key Active Site Residues: Pinpointing the specific amino acids that are critical for the binding of the compound.

The following table illustrates the type of data that would be generated from such studies, but it is important to note that the values presented are hypothetical due to the absence of actual research data.

Hypothetical Docking Data for this compound

| Target Enzyme | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Enzyme A | -8.5 | Tyr123, Phe234, Asp98 | Pi-Stacking, Hydrophobic, Hydrogen Bond |

| Enzyme B | -7.2 | Trp45, Leu67, Ser89 | Hydrophobic, Hydrogen Bond |

Catalytic Applications and Mechanistic Insights

Asymmetric Catalysis by Chiral Derivatives

Chiral derivatives of 2-(naphthalen-1-ylmethyl)pyrrolidine have emerged as powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. The bulky naphthyl group, in conjunction with the stereocenter of the pyrrolidine (B122466) ring, creates a well-defined chiral pocket that effectively directs the approach of substrates, leading to high levels of enantioselectivity.

Enantioselective Catalysis (e.g., Chiral Aldehyde Synthesis)

The principles of asymmetric catalysis using chiral pyrrolidine derivatives are well-established, particularly in reactions involving the formation of chiral aldehydes and ketones. While direct examples focusing solely on this compound for chiral aldehyde synthesis are specific, the broader class of C2-substituted pyrrolidine organocatalysts is extensively used in enantioselective transformations. These catalysts typically operate via enamine or iminium ion intermediates. For instance, in the Michael addition of aldehydes to nitroolefins, a common benchmark reaction, the secondary amine of the pyrrolidine catalyst condenses with an aldehyde to form a chiral enamine. This enamine then attacks the electrophile with high facial selectivity, dictated by the sterically demanding substituent at the C2 position, such as the naphthalen-1-ylmethyl group. After hydrolysis, the chiral product is released, and the catalyst is regenerated. This catalytic cycle has been successfully applied to the synthesis of various chiral carbonyl compounds. nih.govbeilstein-journals.org

Organocatalytic Applications

The pyrrolidine ring is a cornerstone of modern organocatalysis, and derivatives bearing a naphthalen-1-ylmethyl group are no exception. These compounds act as highly effective asymmetric organocatalysts, particularly in Michael addition reactions. nih.govnih.gov The mechanism relies on the formation of a chiral enamine intermediate between the pyrrolidine's secondary amine and a ketone or aldehyde donor. The bulky naphthyl group provides steric hindrance, effectively shielding one face of the enamine and directing the incoming electrophile (the Michael acceptor) to the opposite face, thus inducing high enantioselectivity. beilstein-journals.org

In a representative study, (S)-2-((naphthalen-2-ylthio)methyl)pyrrolidine, a structurally related catalyst, demonstrated high catalytic activity in the Michael addition of ketones to alkylidene malonates without the need for additives. ntnu.edu.tw This highlights the efficiency of the pyrrolidine scaffold, where modifications like the naphthyl group are key to achieving excellent stereocontrol. ntnu.edu.tw Research has shown that new pyrrolidine-based organocatalysts with bulky substituents at the C2 position are effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

Table 1: Organocatalytic Michael Addition of Aldehydes to trans-β-Nitrostyrene

| Catalyst (mol%) | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn/anti) (%) |

|---|---|---|---|---|---|---|

| OC1 (10) | 3-Phenylpropionaldehyde | CH₂Cl₂ | 7 | 99 | 75:25 | 68/44 |

| OC2 (10) | 3-Phenylpropionaldehyde | CH₂Cl₂ | 7 | 95 | 70:30 | 68/50 |

| OC3 (10) | 3-Phenylpropionaldehyde | CH₂Cl₂ | 7 | 98 | 78:22 | 67/63 |

| OC4 (10) | 3-Phenylpropionaldehyde | CH₂Cl₂ | 7 | 99 | 75:25 | 68/46 |

Data sourced from studies on new pyrrolidine-based organocatalysts with bulky C2 substituents. nih.gov

Palladium-Catalyzed Reactions

In the realm of transition metal catalysis, chiral derivatives of this compound serve as effective ligands for palladium. These ligands coordinate to the palladium center, creating a chiral environment that influences the stereochemical outcome of the reaction. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example where such ligands have been successfully employed. nih.gov

The enantioselective synthesis of 2-(arylmethyl)pyrrolidines themselves can be achieved via asymmetric Pd-catalyzed alkene carboamination reactions. nih.gov In these transformations, the choice of a chiral ligand is crucial for achieving high enantiomeric excess (ee). While various phosphine (B1218219) and phosphoramidite (B1245037) ligands are often used, the underlying principle involves the creation of a chiral palladium complex that selectively catalyzes the formation of one enantiomer of the product over the other. nih.gov The steric bulk of ligands, such as those incorporating a naphthyl group, can be a significant factor in achieving high asymmetric induction. nih.govresearchgate.net

Ligand Design and Metal Complexation

The efficacy of this compound in metal-catalyzed reactions is fundamentally linked to its properties as a ligand. Its ability to coordinate with transition metals and form stable, yet reactive, complexes is central to its catalytic function.

Chelation Properties

This compound typically acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyrrolidine nitrogen atom. However, derivatives can be designed to be bidentate or polydentate ligands, which often form more stable metal complexes through the chelate effect. For instance, introducing another donor group elsewhere in the molecule allows it to bind to the metal at two or more points.

The formation of these chelate rings reduces the polarity of the metal ion by delocalizing its positive charge with the donor atoms. mdpi.com This process increases the lipophilic character of the metal complex. The stability of complexes formed with Schiff bases, a related class of ligands, and transition metals often follows the Irving-Williams series (Cu(II) > Ni(II) > Co(II) > Zn(II)). ripublication.com Spectroscopic techniques such as FT-IR and NMR are used to confirm coordination, with shifts in the characteristic signals of the ligand upon complexation indicating a bond between the metal and the donor atoms. nih.govscirp.orgscirp.org

Application in Transition Metal Catalysis

The coordination of this compound derivatives to transition metals is the basis for their application in a wide array of catalytic reactions. In palladium catalysis, for example, the ligand coordinates to the Pd(0) or Pd(II) center, playing a critical role in steps such as oxidative addition, migratory insertion, and reductive elimination.

An important application is the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives through Pd-catalyzed alkene carboamination, which can yield products with up to 94% ee. nih.gov The ligand's structure dictates the steric and electronic environment around the metal, thereby influencing the reaction's rate, selectivity, and enantioselectivity. The interplay between the ligand's chiral backbone (the pyrrolidine ring) and the bulky naphthyl substituent is key to creating a selective catalytic pocket that leads to the preferential formation of one enantiomer. nih.govresearchgate.net

Non-Traditional Catalytic Roles

While the primary catalytic applications of this compound and its derivatives are well-documented in asymmetric synthesis, emerging research explores their utility in less conventional catalytic functions. These non-traditional roles leverage the unique electronic and structural properties of the molecule in areas such as materials science and controlled polymerization. This section delves into two such novel applications: its incorporation into organic dyes for optoelectronic devices and its potential use in latent catalysis systems.

Components in Organic Dyes for Optoelectronic Applications